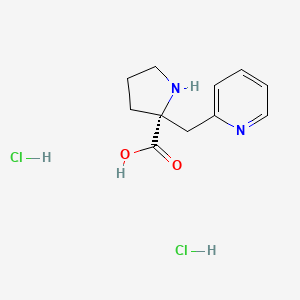
[2-Dicyclohexylphosphino-3-methoxy-N-methyl-N-phenylbenzenamine, 98%, Zheda-Phos
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as Zheda-Phos, is a white powder . It is sold under license from ZJU for research purposes only .
Molecular Structure Analysis
The molecular formula of Zheda-Phos is C26H36NOP . Its molecular weight is 409.54 g/mol .Physical And Chemical Properties Analysis
Zheda-Phos is a white powder . It has a melting point of 169-170°C .Aplicaciones Científicas De Investigación
Transition-Metal Phosphors and OLED Applications
One critical review outlines advanced methodologies for the preparation of transition-metal-based phosphors, which are essential in organic light-emitting diodes (OLEDs) technology. Cyclometalating ligands, which could be structurally related to 2-Dicyclohexylphosphino-3-methoxy-N-methyl-N-phenylbenzenamine, play a pivotal role in achieving high emissive properties in these phosphors. The review discusses various cyclometalating chelates, including those with aromatic C-H or azolic N-H fragments adjacent to donor fragments, such as N-heterocyclic (NHC) carbene fragments or diphenylphosphino groups. These ligands are instrumental in tuning the emission wavelength across the visible spectrum and enhancing the photophysical properties of transition-metal phosphors like Ru(II), Os(II), Ir(III), and Pt(II) complexes (Chi & Chou, 2010).
Antimicrobial and Anticancer Applications
Another area of research focuses on N-heterocyclic carbenes (NHCs), which, like phosphine ligands, have found significant applications in bio-organometallic chemistry. NHC-metal complexes have been extensively explored as drug candidates and catalysts due to their versatility and stability. Recent advances in this field have highlighted the antimicrobial and anticancer activities of various NHC-metal complexes, demonstrating their potential as therapeutic agents. These findings indicate the importance of ligand design in the development of metal-based drugs, a category to which 2-Dicyclohexylphosphino-3-methoxy-N-methyl-N-phenylbenzenamine might contribute (Patil et al., 2020).
Safety and Hazards
Zheda-Phos is classified as a skin irritant and may cause serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding contact with skin, eyes, and clothing, and using protective gloves, clothing, and eye/face protection . If inhaled, the person should be moved to fresh air and kept comfortable for breathing . If it gets in the eyes, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
2-dicyclohexylphosphanyl-3-methoxy-N-methyl-N-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36NOP/c1-27(21-13-6-3-7-14-21)24-19-12-20-25(28-2)26(24)29(22-15-8-4-9-16-22)23-17-10-5-11-18-23/h3,6-7,12-14,19-20,22-23H,4-5,8-11,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQZJEABZKJTBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=C(C(=CC=C2)OC)P(C3CCCCC3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1398565-95-1 |
Source


|
| Record name | [2-Dicyclohexylphosphino-3-methoxy-N-methyl-N-phenylbenzenamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine, 95%](/img/structure/B6336767.png)








![2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate, 95%](/img/structure/B6336825.png)

![Ethyl 2-[3-(2-indolyl)phenyl]-4-methylthiazole-5-carboxylate](/img/structure/B6336838.png)